molecular formula C22H34O5 B14023164 14-Deoxy-12-ethoxyl andrographolide

14-Deoxy-12-ethoxyl andrographolide

Cat. No.: B14023164
M. Wt: 378.5 g/mol
InChI Key: WJASJXDQNJNUQK-YNKMKEMXSA-N
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Description

14-Deoxy-12-ethoxyl andrographolide is a derivative of andrographolide, a diterpenoid lactone found in the plant Andrographis paniculata. This compound has garnered interest due to its potential therapeutic properties, particularly in the fields of oncology and immunology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Deoxy-12-ethoxyl andrographolide typically involves the modification of andrographolide. One common method includes the rearrangement of the allylic hydroxyl group at C-14 using pyridinium dichromate . The reaction conditions often involve the use of solvents like ethyl acetate and n-hexane for purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the extraction of andrographolide from Andrographis paniculata is well-established, involving techniques like microwave-assisted extraction with ethanol as a solvent .

Chemical Reactions Analysis

Types of Reactions

14-Deoxy-12-ethoxyl andrographolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of andrographolide, each with unique biological activities .

Mechanism of Action

The mechanism of action of 14-Deoxy-12-ethoxyl andrographolide involves multiple pathways:

Properties

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-ethoxyethyl]-2H-furan-5-one

InChI

InChI=1S/C22H34O5/c1-5-26-17(15-9-11-27-20(15)25)12-16-14(2)6-7-18-21(16,3)10-8-19(24)22(18,4)13-23/h9,16-19,23-24H,2,5-8,10-13H2,1,3-4H3/t16-,17?,18+,19-,21+,22+/m1/s1

InChI Key

WJASJXDQNJNUQK-YNKMKEMXSA-N

Isomeric SMILES

CCOC(C[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@@]2(C)CO)O)C)C3=CCOC3=O

Canonical SMILES

CCOC(CC1C(=C)CCC2C1(CCC(C2(C)CO)O)C)C3=CCOC3=O

Origin of Product

United States

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